molecular formula C6H9NO B571143 3-Buten-2-one, 4-(ethylimino)- (9CI) CAS No. 125032-47-5

3-Buten-2-one, 4-(ethylimino)- (9CI)

Cat. No.: B571143
CAS No.: 125032-47-5
M. Wt: 111.144
InChI Key: FPQZINGYIALMQP-UHFFFAOYSA-N
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Description

3-Buten-2-one, 4-(ethylimino)- (9CI) is an α,β-unsaturated ketone derivative with an ethylimino (-N=CHCH₂CH₃) substituent at the 4-position. This compound belongs to a broader class of butenone derivatives, which are characterized by their conjugated enone systems.

Properties

CAS No.

125032-47-5

Molecular Formula

C6H9NO

Molecular Weight

111.144

IUPAC Name

4-ethyliminobut-3-en-2-one

InChI

InChI=1S/C6H9NO/c1-3-7-5-4-6(2)8/h4H,3H2,1-2H3

InChI Key

FPQZINGYIALMQP-UHFFFAOYSA-N

SMILES

CCN=C=CC(=O)C

Synonyms

3-Buten-2-one, 4-(ethylimino)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

Substituent Effects
  • 4-(2-Furyl)-3-buten-2-one (CAS 623-15-4): The furyl group is an electron-rich aromatic substituent, contributing to resonance stabilization. In contrast, the ethylimino group in 3-Buten-2-one, 4-(ethylimino)- (9CI) is a stronger electron-withdrawing group due to the imine (-N=) moiety. This difference affects electrophilic reactivity: the furyl derivative may undergo substitution at the furan ring, while the ethylimino compound is more likely to participate in nucleophilic additions at the α,β-unsaturated site .
  • gamma-Ionone (4-(2,2-Dimethyl-6-methylenecyclohexyl)-3-buten-2-one): This compound features a bulky cyclohexyl substituent, which sterically hinders the enone system. The ethylimino group, being less bulky, may allow for greater accessibility in chemical reactions .
  • The ethylimino substituent, however, may enhance conjugation and stabilize intermediates in polymerization or photochemical processes .
Table 1: Structural Comparison
Compound Name Substituent Key Features
3-Buten-2-one, 4-(ethylimino)- (9CI) Ethylimino (-N=CHCH₂CH₃) Electron-withdrawing, planar structure
4-(2-Furyl)-3-buten-2-one 2-Furyl Aromatic, resonance-stabilized
gamma-Ionone Cyclohexyl-methylene Steric hindrance, fragrance applications
4-Cyclopropyl-3-buten-2-one Cyclopropyl Ring strain, increased reactivity

Functional and Application Differences

Fluorescence and Optical Properties
  • 9CI Derivatives (Anthracene vs. Ethylimino): highlights that fluorophores with large aromatic systems (e.g., anthracene in 9CI) exhibit strong fluorescence, while smaller substituents (e.g., ethylimino) may lack this property.
Solubility and Stability
  • The ethylimino group’s polarity may enhance solubility in polar solvents compared to non-polar cyclopropyl or cyclohexyl derivatives.
  • Imine-containing compounds are prone to hydrolysis under acidic conditions, whereas furyl or alkyl-substituted butenones are more stable .
Toxicity and Handling
  • 3-Hydroxy-4-(methylamino)-3-buten-2-one (CAS 72277-91-9): Requires strict respiratory protection and ventilation due to reactivity ().
  • 4-Cyclobutyl-3(E)-buten-2-one :
    Safety protocols emphasize avoiding dust formation and using alcohol-resistant foam for fire suppression ().
  • 3-Buten-2-one, 4-(ethylimino)- (9CI): Likely shares handling requirements with other imine derivatives, necessitating inert storage conditions to prevent degradation .

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